3-Bromo-5-chloro-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZVUUIAZZQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Chloro 1 Methyl 1h Pyrazole and Its Precursors
Direct Halogenation Strategies for Pyrazole (B372694) Rings
Direct halogenation of a pre-formed pyrazole ring is a common method for producing halogenated derivatives. However, the regioselectivity of this electrophilic substitution is highly dependent on the existing substituents on the ring. For an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net
The bromination of pyrazoles can be achieved using various brominating agents. Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently employed. beilstein-archives.org When a pyrazole ring is unsubstituted at the C4 position, bromination will preferentially occur at this site. researchgate.net Achieving bromination at the C3 or C5 positions via direct electrophilic substitution typically requires the C4 position to be blocked by another substituent.
Similar to bromination, chlorination of the pyrazole ring is commonly performed using reagents like N-Chlorosuccinimide (NCS). nih.govresearchgate.net The same regiochemical principles apply, with the C4 position being the most reactive site in unsubstituted pyrazoles. Direct chlorination at C3 or C5 is challenging without prior modification of the substrate.
Achieving regioselectivity that deviates from the inherent C4 preference is a significant synthetic challenge. Several strategies exist to control the position of halogenation:
Blocking Groups : Introducing a substituent at the C4 position directs subsequent halogenation to the C3 and C5 positions.
Directed Metalation : The use of strong bases like n-butyllithium can deprotonate a specific C-H bond, creating a pyrazole anion. This anion can then react with an electrophilic halogen source (e.g., CBr₄ or C₂Cl₆) to install a halogen at a specific position, such as C5. researchgate.net
Precursor-Directed Synthesis : The most effective method for controlling the regiochemistry of 3,5-disubstituted pyrazoles involves using a precursor, such as a pyrazolone (B3327878) (hydroxypyrazole), where the positions are already differentiated. Halogenation of these intermediates is often more regioselective. For example, the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles is a well-established method for preparing 3- or 5-halopyrazoles using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). researchgate.net
The table below summarizes common halogenating agents used for pyrazole rings.
| Halogenation Type | Reagent | Abbreviation | Typical Position |
| Bromination | N-Bromosuccinimide | NBS | C4 (unsubstituted) |
| Chlorination | N-Chlorosuccinimide | NCS | C4 (unsubstituted) |
| Dehydroxyhalogenation (Cl) | Phosphorus oxychloride | POCl₃ | C3 or C5 |
| Dehydroxyhalogenation (Br) | Phosphorus oxybromide | POBr₃ | C3 or C5 |
Multi-Step Synthetic Routes to Bromochloropyrazoles
Given the challenges of regioselectivity in direct halogenation, multi-step syntheses are the most practical and widely used methods for preparing specifically substituted pyrazoles like 3-Bromo-5-chloro-1-methyl-1H-pyrazole. These routes construct the pyrazole ring from acyclic precursors, allowing for precise placement of functional groups that can later be converted to halogens.
A general and powerful strategy for the synthesis of 3-halopyrazoles involves a three-step sequence starting from readily available materials. acs.orgresearchgate.net This approach has been developed into a scalable process for related compounds like N-methyl-3-bromo-5-methyl pyrazole. acs.org The sequence is as follows:
Condensation/Cyclization : A 1,3-dicarbonyl compound or a related precursor reacts with a substituted hydrazine (B178648) to form a pyrazolone intermediate. For the target molecule, methylhydrazine is reacted with a suitable β-ketoester to form 1-methyl-1H-pyrazol-5(4H)-one.
Halogenation : The pyrazolone intermediate is then halogenated. For the synthesis of the target molecule, this would involve a stepwise process. First, the pyrazolone is brominated, which typically occurs at the C3 position.
Dehydroxyhalogenation/Aromatization : The resulting 3-bromo-1-methyl-1H-pyrazol-5(4H)-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at the C5 position with a chlorine atom and leads to the aromatization of the ring, yielding the final this compound.
A similar sequence starting with the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves the reaction of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus. google.com Another documented multi-step process involves cyclization, bromination, and oxidation steps starting from 3-aminocrotononitrile (B73559) to produce a 3-bromo-5-methylpyrazole derivative. google.com
The table below outlines a plausible reaction sequence for the target compound based on this methodology.
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |
| 1 | β-ketoester (e.g., Ethyl acetoacetate) | Methylhydrazine | 1-methyl-1H-pyrazol-5(4H)-one | Condensation/Cyclization |
| 2 | 1-methyl-1H-pyrazol-5(4H)-one | Brominating Agent (e.g., POBr₃) | 3-bromo-1-methyl-1H-pyrazol-5-ol | Halogenation |
| 3 | 3-bromo-1-methyl-1H-pyrazol-5-ol | Chlorinating Agent (e.g., POCl₃) | This compound | Dehydroxyhalogenation |
The cornerstone of multi-step pyrazole synthesis is the cyclization reaction that forms the heterocyclic ring. The most common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov
The regiochemical outcome of this reaction is crucial. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine like methylhydrazine, two regioisomeric pyrazole products can be formed. The reaction conditions and the nature of the substituents on both reactants determine the major isomer. nih.gov By carefully selecting the starting 1,3-dicarbonyl compound, chemists can synthesize a pyrazole precursor with functional groups at the desired positions for subsequent conversion into halogens.
Other cyclization strategies include [3+2] cycloaddition reactions between a diazo compound and an alkyne, which can also provide regioselective access to substituted pyrazoles. thieme.demdpi.com These methods offer alternative pathways to construct the pyrazole core, which can then be subjected to halogenation to arrive at the final target compound.
Cyclization Reactions for Pyrazole Ring Formation
Hydrazinolysis and Cyclization of Precursors
One of the most fundamental and widely utilized methods for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. beilstein-journals.orgmdpi.com This approach builds the five-membered ring through the formation of two new nitrogen-carbon bonds.
The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. mdpi.com When unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the reaction can potentially lead to a mixture of regioisomers, a challenge that often requires careful control of reaction conditions. beilstein-journals.org
Multicomponent reactions have enhanced this classical approach, allowing for the in-situ generation of the 1,3-dicarbonyl precursor. beilstein-journals.org For instance, the acylation of β-ketoesters can produce 1,3-diketones that immediately react with a hydrazine in a one-pot process to form 3,4,5-substituted pyrazoles. beilstein-journals.org
| Precursor 1 | Precursor 2 | Key Process | Result | Reference |
| Hydrazine derivative | 1,3-Dicarbonyl compound | Condensation & Dehydration | Pyrazole ring | beilstein-journals.orgmdpi.com |
| Hydrazine derivative | α,β-Unsaturated ketone | Michael Addition & Cyclization | Pyrazoline (then oxidized to Pyrazole) | mdpi.com |
| Enolate & Carboxylic acid chloride | Hydrazine derivative | In situ 1,3-diketone formation & Cyclization | Pyrazole ring | beilstein-journals.org |
[3+2] Cycloaddition Strategies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and versatile strategy for constructing the pyrazole ring with high regioselectivity. bohrium.com This reaction involves the combination of a 1,3-dipole (a three-atom π-system with four electrons) with a dipolarophile (a two-atom π-system). For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles. bohrium.comorganic-chemistry.org
Various protocols have been developed to carry out these cycloadditions:
With Diazo Compounds: The reaction between diazo compounds, such as ethyl diazoacetate, and enones can produce pyrazole derivatives. bohrium.com Similarly, a transition-metal-free [3+2] cycloaddition between diazoacetonitrile and nitroolefins yields multisubstituted cyanopyrazoles under mild conditions. organic-chemistry.org
With Nitrile Imines: Nitrile imines, often generated in situ from hydrazonoyl halides, react efficiently with vinylsulfonium salts in a [3+2] cycloaddition to provide pyrazole derivatives with high regioselectivity. organic-chemistry.org
With Sydnones: A base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones offers a novel route to polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org
These cycloaddition strategies are valued for their ability to build complex pyrazole structures, often with well-defined stereochemistry and regiochemistry, which is crucial for synthesizing specifically substituted targets like this compound.
| 1,3-Dipole | Dipolarophile | Conditions | Result | Reference |
| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |
| Nitrile Imines (from hydrazonoyl halides) | Vinylsulfonium salts | Mild conditions | Pyrazole derivatives | organic-chemistry.org |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted pyrazoles | acs.org |
Functional Group Interconversion Strategies (e.g., Oxidation of Methylpyrazole)
Functional group interconversion (FGI) on a pre-formed pyrazole ring is a critical strategy for accessing derivatives that are difficult to synthesize directly. This approach allows for the introduction or modification of substituents at specific positions of the pyrazole core. A relevant example for the synthesis of precursors to halogenated pyrazoles is the oxidation of a methyl group to a carboxylic acid.
For instance, a synthetic route to 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, a compound structurally related to the target molecule, involves the oxidation of a methyl group. google.com The synthesis starts with 3-methyl-5-bromopyrazole, which is then oxidized to yield 5-bromo-1H-3-pyrazolecarboxylic acid. google.com A similar process describes the oxidation of 3-methyl-5-bromopyrazole using potassium permanganate (B83412) in an acidic solution to produce 5-bromo-1H-pyrazole-3-carboxylic acid. guidechem.com This carboxylic acid group is a versatile handle for further transformations.
The oxidation of a pyrazole derivative by permanganate ion has been studied kinetically, suggesting a mechanism that involves the formation of an intermediate complex which then decomposes to yield the final products. aun.edu.eg While the direct oxidation of the pyrazole ring itself is also known, such as the cytochrome P-450 mediated oxidation of pyrazole to 4-hydroxypyrazole in biological systems, the targeted oxidation of a substituent like a methyl group is a more controlled and common synthetic strategy. nih.gov
Catalytic Approaches in Pyrazole Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrazoles has benefited significantly from the development of various catalytic systems, particularly those based on transition metals. These catalysts can facilitate classical reactions under milder conditions or enable entirely new chemical transformations. researchgate.netrsc.org
Transition Metal-Catalyzed Syntheses
Transition metals are widely employed in pyrazole synthesis, facilitating reactions such as C-H functionalization, cross-coupling, and cyclization. researchgate.netrsc.org These methods provide direct access to a wide range of functionalized pyrazoles, often in a single step, bypassing the need for pre-functionalized starting materials required in traditional cross-coupling reactions. rsc.org The use of transition metal-containing ionic liquids has also been explored as an efficient and reusable catalytic system for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in
Silver catalysts have proven effective in several types of reactions leading to pyrazole derivatives. Silver(I) salts can mediate a [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, offering a method that proceeds under mild conditions with broad substrate scope. mdpi.comorganic-chemistry.org
Other notable silver-catalyzed reactions include:
Formation from Propargyl N-Sulfonylhydrazones: A silver(I)-catalyzed reaction of propargyl N-sulfonylhydrazones allows for the efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles at room temperature. acs.orgacs.org
Ring-Closure Reactions: Silver(I) ions can mediate the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles, providing an efficient route to fused 2H-furo[2,3-c]pyrazole ring systems. nih.gov
Post-Ugi Assembly: Silver(I) triflate catalyzes the intramolecular heteroannulation of pyrazole-tethered propargylamides, which are products of the Ugi four-component reaction, to form novel pyrazolo[1,5-a] organic-chemistry.orgacs.orgdiazepine scaffolds. nih.gov
| Reaction Type | Substrates | Silver Catalyst | Key Features | Reference(s) |
| [3+2] Cycloaddition | N-isocyanoiminotriphenylphosphorane, Terminal alkynes | Silver-mediated | Mild conditions, broad scope | mdpi.comorganic-chemistry.org |
| Cyclization | Propargyl N-sulfonylhydrazones | AgSbF₆ | Facile, regioselective, room temperature | acs.orgacs.org |
| Ring-Closure | 4-Alkynyl-3-hydroxy-1H-pyrazoles | Silver(I) ion | Forms fused ring systems | nih.gov |
| Post-Ugi Heteroannulation | Pyrazole-tethered propargylamides | AgOTf | High yields, forms 7-membered rings | nih.gov |
Iron, being an inexpensive and abundant metal, is an attractive catalyst for organic synthesis. Several iron-catalyzed methods for preparing pyrazoles have been developed, offering sustainable alternatives to those using precious metals.
Key iron-catalyzed syntheses include:
From Hydrazones and Diols: An iron-catalyzed route provides a regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. thieme-connect.comresearchgate.net The reaction proceeds through an iron-based in situ oxidation of the diol. thieme-connect.com
Using Alcohols as Feedstock: Efficient and sustainable tandem strategies using an air-stable Fe(II)-catalyst allow for the multicomponent synthesis of tri-substituted pyrazoles from biomass-derived alcohols. rsc.org
Condensation/Cyclization: A heterogeneous and reusable iron-based polyoxometalate catalyst promotes the efficient condensation cyclization of arylsulfonylhydrazines with diketones to produce functionalized pyrazoles in high yields. tandfonline.com
With Ionic Liquids: An ionic liquid containing Fe(III), [C4mim][FeCl4], serves as a highly effective homogeneous catalyst for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in
| Substrate 1 | Substrate 2 | Iron Catalyst | Key Features | Reference(s) |
| Diarylhydrazones | Vicinal Diols | Anhydrous FeCl₃ | Regioselective, mild conditions | thieme-connect.comresearchgate.net |
| Alcohols | Hydrazines, etc. | Fe(II)-pincer complex | Sustainable, tandem reaction | rsc.org |
| Arylsulfonylhydrazines | Diketones | (NH₄)₃[FeMo₆O₁₈(OH)₆] | Heterogeneous, reusable, high yields | tandfonline.com |
| Hydrazines | 1,3-Diketones | [C4mim][FeCl4] | Ionic liquid, room temperature | ias.ac.in |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful and economical tool for the synthesis of pyrazoles, often through multi-component, one-pot reactions. These methods are valued for their efficiency and environmental friendliness compared to traditional linear syntheses. researchgate.netmdpi.com Typically, a heterogeneous nickel-based catalyst facilitates the condensation of hydrazines, ketones, and aldehydes at room temperature to form the pyrazole ring. researchgate.netdoaj.org This approach benefits from low catalyst loading, short reaction times, and the ability to reuse the catalyst for several cycles without significant loss of activity. doaj.org
While direct synthesis of this compound using this method is not explicitly documented, the general applicability of nickel catalysis offers a potential pathway. Such a synthesis would theoretically involve the reaction of methylhydrazine with a halogenated 1,3-dicarbonyl equivalent. The key challenge lies in sourcing or generating a suitable precursor, such as 2-bromo-2-chloro-1,3-propanedialdehyde or a related synthone, that is stable under the reaction conditions. The robustness of heterogeneous nickel catalysts suggests they could be compatible with halogenated substrates, providing a potential route to the core structure which could then be further modified if necessary.
A visible-light-mediated nickel(II)-catalyzed C–N cross-coupling reaction has also been reported for creating bonds between pyrazoles and arylamines in water, highlighting nickel's versatility in green chemistry applications. acs.orgnih.gov
Table 1: Representative Nickel-Catalyzed Synthesis of Pyrazole Derivatives
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine, Ketone derivatives, Aldehyde derivatives | Heterogeneous Nickel-based | Ethanol (B145695) | Room Temp. | Good to Excellent | mdpi.com |
| Arylamines, Pyrazoles | NiCl₂ / Acr⁺-MesClO₄⁻ (Photocatalyst) | Water | Room Temp. | Moderate to Good | acs.org |
Ruthenium-Catalyzed Hydrogen Transfer Reactions
Ruthenium-catalyzed hydrogen transfer represents an innovative strategy for pyrazole synthesis that avoids the use of often unstable 1,3-dicarbonyl compounds. nih.gov This methodology employs readily available 1,3-diols, which act as synthetic equivalents to 1,3-dialdehydes. researchgate.net The reaction proceeds via a dehydrogenative condensation, where the ruthenium catalyst temporarily oxidizes the diol to a dicarbonyl intermediate in situ, which then reacts with a hydrazine to form the pyrazole ring. nih.govresearchgate.net This approach is atom-economical and environmentally friendly, often generating only water and hydrogen gas as byproducts. acs.org
This method is particularly useful for synthesizing 1,4-disubstituted pyrazoles and can achieve high regioselectivity. nih.gov For the synthesis of a precursor to this compound, one could envision using methylhydrazine and a suitable diol. To incorporate the halogen atoms, a post-synthesis halogenation of the resulting 1-methylpyrazole (B151067) would be required. Alternatively, the use of a pre-halogenated 1,3-diol could be explored, although the stability of such a substrate under the catalytic conditions would need to be investigated.
Table 2: Ruthenium-Catalyzed Synthesis of Pyrazoles from 1,3-Diols
| Reactants | Catalytic System | Key Features | Reference |
|---|---|---|---|
| 1,3-Diols, Alkyl hydrazines | RuH₂(PPh₃)₃CO / Xantphos | Avoids unstable 1,3-dicarbonyls; High regioselectivity. | researchgate.net |
| 1,3-Diols, Arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine ligand | Acceptorless dehydrogenative coupling; Byproducts are H₂O and H₂. | organic-chemistry.org |
Organocatalytic and Biocatalytic Methods
Nano-ZnO Catalysis
Zinc oxide nanoparticles (nano-ZnO) have gained traction as efficient, reusable, and environmentally benign heterogeneous catalysts for organic synthesis. semanticscholar.org In the context of pyrazole synthesis, nano-ZnO is particularly effective in catalyzing one-pot, multi-component reactions. semanticscholar.orgkab.ac.ug These reactions often involve the condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) to produce complex pyrazole derivatives like pyranopyrazoles. semanticscholar.orgresearchgate.net The catalyst's high surface area and polar nature are crucial for its activity, and it often performs well in aqueous media or under solvent-free conditions. semanticscholar.orgresearchgate.net
The primary mechanism involves nano-ZnO activating carbonyl groups and facilitating key condensation steps. nanomaterchem.com While most documented examples lead to fused heterocyclic systems (e.g., pyranopyrazoles), the underlying principle of using nano-ZnO to catalyze the formation of the pyrazole core could be adapted. researchgate.netresearchgate.net To synthesize a simple halogenated pyrazole like this compound, the reaction would need to be simplified from the four-component system to a two-component condensation between methylhydrazine and a suitable di-halogenated dicarbonyl precursor. The use of nano-ZnO could offer a green alternative to traditional acid or base catalysts in this classical cyclocondensation.
Porous Carbon/Fe₃O₄ Nanocomposite Catalysis
Magnetically recoverable catalysts represent a significant advancement in sustainable chemistry, and porous carbon/Fe₃O₄ nanocomposites are a prime example. These materials combine the high surface area and catalytic potential of porous carbon with the magnetic separability of iron oxide (Fe₃O₄) nanoparticles. chemmethod.comchemmethod.com The porous carbon is often derived from biowaste, such as peanut shells, adding to the material's green credentials. chemmethod.comchemmethod.com
This nanocomposite has been successfully employed as a heterogeneous catalyst for the synthesis of pyranopyrazole derivatives through a multi-component reaction under solvent-free conditions at elevated temperatures. chemmethod.comchemmethod.com The synergy between the porous carbon support and the iron oxide nanoparticles enhances catalytic activity compared to using either component alone. chemmethod.com The catalyst's key advantages include high thermal stability, simple magnetic recovery, and reusability over multiple reaction cycles. chemmethod.com
Although its application has been demonstrated for more complex pyrazoles, the PC/Fe₃O₄ nanocomposite could potentially catalyze the core cyclocondensation reaction required for simpler pyrazoles. Its robust nature may tolerate the halogenated substrates needed to form the 3-bromo-5-chloro-pyrazole backbone, while its magnetic properties would simplify catalyst removal from the reaction mixture, aligning with green chemistry principles.
Green Chemistry Considerations in Synthesis
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and development of energy-efficient processes. The catalytic methods discussed—involving nickel, ruthenium, nano-ZnO, and magnetic nanocomposites—are central to this paradigm shift. They offer significant advantages over stoichiometric reagents by operating in smaller quantities and enabling catalyst recycling and reuse, which minimizes waste. doaj.orgacs.org Furthermore, many of these modern catalytic systems are designed to function in environmentally benign solvents like water or, ideally, in the absence of any solvent. acs.orgresearchgate.net
Solvent-Free Reaction Conditions
Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free reactions, also known as solid-state or neat reactions, offer a compelling alternative. nih.gov Several modern catalytic methods for pyrazole synthesis have been successfully adapted to solvent-free conditions.
For instance, the synthesis of pyrazole derivatives using nano-ZnO or Ag/La-ZnO core-shell catalysts can be effectively carried out by grinding the reactants together at room temperature using a mortar and pestle. nih.gov This mechanochemical approach is not only environmentally friendly but also leads to high product yields in remarkably short reaction times. nih.gov Similarly, the porous carbon/Fe₃O₄ nanocomposite catalyst has proven effective for synthesizing pyranopyrazoles under solvent-free conditions at 100 °C. chemmethod.com The catalyst is easily separated from the solid product mixture by magnetic decantation. Catalyst-free cycloaddition reactions conducted under heating are also a viable solvent-free route to pyrazoles. rsc.org These examples demonstrate a clear trend towards developing cleaner, more efficient synthetic protocols that reduce reliance on volatile organic compounds.
Atom Economy in Synthetic Routes
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. thieme-connect.com In the synthesis of pyrazole derivatives, including halogenated structures like this compound, synthetic strategies are increasingly evaluated based on their atom economy. thieme-connect.comorganic-chemistry.org
Traditional multi-step syntheses for pyrazoles often suffer from low atom efficiencies due to the use of stoichiometric reagents and the generation of significant waste streams. nih.gov Modern approaches aim to overcome these limitations. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition reactions exhibit high atom and step economy by utilizing inexpensive copper catalysts and air as a green oxidant. organic-chemistry.org Similarly, metal-free strategies, such as those employing catalytic iodine, are noted for their high atom economy. organic-chemistry.org
One-pot, multi-component reactions are particularly advantageous for maximizing atom economy. nih.gov These procedures, which combine several reaction steps without isolating intermediates, reduce solvent usage and waste generation. An example is the three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org The development of solvent-free reaction conditions, such as using grinding techniques, further enhances the environmental credentials and atom efficiency of pyrazole synthesis. researchgate.net Such methods are practical, economically attractive, and align with the principles of green chemistry by minimizing waste and energy consumption. nih.govresearchgate.net
Process Optimization and Scalability Studies for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its precursors requires rigorous process optimization and scalability studies. These studies aim to develop safe, efficient, and cost-effective manufacturing routes. A case in point is the development of scalable processes for the closely related compound, N-methyl-3-bromo-5-methyl pyrazole. acs.orgresearchgate.net
Impact of Reaction Parameters (Temperature, Solvent, Stoichiometry)
The yield, purity, and reaction rate in the synthesis of this compound and its intermediates are highly sensitive to reaction parameters such as temperature, solvent, and reactant stoichiometry.
Temperature: Temperature control is critical in many steps of pyrazole synthesis. For the synthesis of a key precursor, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, the initial reaction is conducted at a very low temperature of -78 °C, with the temperature being carefully maintained below -71 °C during the addition of reagents. chemicalbook.com In other optimization studies, systematically increasing the reaction temperature from 30 °C to 80 °C has been shown to improve product yield significantly. acs.org
Solvent: The choice of solvent can dramatically influence reaction outcomes. In the synthesis of (3-chloropyridin-2-yl)-hydrazine, a precursor for related pyrazoles, switching the solvent from ethanol to ethoxyethanol resulted in a product with higher yield and purity. quickcompany.in Solvents like anhydrous tetrahydrofuran (B95107) (THF) are used for specific reactions that require non-protic conditions, such as lithiation steps. chemicalbook.com Dichloromethane is another common solvent used for bromination reactions. chemicalbook.com
Stoichiometry: The molar ratio of reactants and reagents is a key factor in maximizing product formation and minimizing side reactions. In a bromination step to produce 4-Bromo-3-chloro-5-methyl-1H-pyrazole, a 1:1 molar ratio of the pyrazole starting material to N-Bromosuccinimide (NBS) was used. chemicalbook.com In the synthesis of a pyrazole carboxylic acid intermediate, the molar ratio of 5-bromo-1H-3-pyrazole carboxylic acid, 2,3-dichloropyridine, and potassium carbonate was optimized to 1:1-2:2-4 to achieve good yields. google.com
The following table illustrates the effect of temperature and reaction time on the yield of a quinazolinone formation step, a reaction type relevant to heterocyclic synthesis, demonstrating a common approach to process optimization. acs.org
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 1 | 85.3 |
| 2 | 80 | 2 | 90.1 |
| 3 | 80 | 4 | 92.5 |
| 4 | 80 | 5 | 95.7 |
| 5 | 30 | 6 | No Reaction |
| 6 | 60 | 6 | 83.1 |
| 7 | 70 | 6 | 91.2 |
| 8 | 80 | 6 | 96.5 |
This interactive table is based on data for a Cu-catalyzed synthesis of quinazolinone, illustrating how reaction parameters are optimized. acs.org
Yield and Purity Enhancements
A primary goal of process optimization is the enhancement of both chemical yield and product purity. This is achieved by developing new synthetic routes, refining reaction conditions, and improving purification methods.
The choice of reagents can also lead to substantial yield enhancements. The use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for the oxidative dehydrogenation of pyrazoline precursors has been shown to be a method that produces high yields of the desired pyrazole products. researchgate.net Careful monitoring and control of reaction times can also prevent the formation of impurities; for instance, reducing the reflux time from 5 hours to 1.5 hours in a bromination step helped to avoid unnecessary extraction steps in the work-up process. quickcompany.in
The table below summarizes the improvements in yield and purity for a key pyrazole intermediate achieved through process optimization. quickcompany.in
| Method | Overall Yield (%) | Product Purity (%) |
| Literature Method | 12 - 30 | < 90 |
| Optimized Process | > 47 | 99.69 |
This interactive table compares a literature method with an optimized process for the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. quickcompany.in
Chemical Reactivity and Derivatization of 3 Bromo 5 Chloro 1 Methyl 1h Pyrazole
Substitution Reactions on the Pyrazole (B372694) Ring
Substitution reactions on the 3-Bromo-5-chloro-1-methyl-1H-pyrazole ring can proceed through either nucleophilic or electrophilic pathways, with the regiochemical outcome being highly dependent on the reaction type.
The electron-deficient nature of the pyrazole ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this mechanism, a nucleophile attacks an electron-poor carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. youtube.com This attack is facilitated by a more electronegative halogen substituent, which increases the partial positive charge on the carbon atom and stabilizes the intermediate. Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. youtube.comyoutube.com
In the case of this compound, the chlorine atom at the C5 position is expected to be more reactive towards nucleophilic displacement than the bromine atom at the C3 position. This is because chlorine's higher electronegativity makes the C5 carbon more electrophilic and thus a more favorable site for nucleophilic attack. Studies on other dihaloheterocycles, such as dinitropyrazoles and dichloroquinazolines, have shown that electronic factors within the ring lead to highly regioselective substitutions at specific positions. researchgate.netnih.gov Therefore, reactions with various nucleophiles such as alkoxides, amines, or thiolates are predicted to selectively replace the C5-chloro substituent.
Table 1: Predicted Products of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu-) | Reagent Example | Predicted Major Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Bromo-5-methoxy-1-methyl-1H-pyrazole |
| Amine | Ammonia (NH₃) | 3-Bromo-5-amino-1-methyl-1H-pyrazole |
In contrast to SNAr, pyrazole rings are generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atoms. mdpi.com However, if the reaction does proceed, it occurs at the most electron-rich position, which is the C4 carbon. mdpi.commdpi.com For this compound, the C4 position is the only available site for electrophilic attack.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. minia.edu.egmasterorganicchemistry.com For instance, bromination can be achieved using N-Bromosuccinimide (NBS), and nitration typically requires a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. minia.edu.egmasterorganicchemistry.com Any such reaction on this substrate would be expected to introduce the electrophile exclusively at the C4 position.
Table 2: Predicted Products of Electrophilic Aromatic Substitution (EAS) Reactions
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3,4-Dibromo-5-chloro-1-methyl-1H-pyrazole |
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-5-chloro-1-methyl-4-nitro-1H-pyrazole |
Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its two distinct halogen handles.
Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing complex molecules. researchgate.net The key step in the catalytic cycle is the oxidative addition of the organohalide to a Pd(0) complex. The reactivity of halogens in this step follows the general trend of I > Br > OTf > Cl, which is based on the carbon-halogen bond dissociation energy. researchgate.netnih.govresearchgate.net This reactivity trend is opposite to that observed in SNAr reactions and allows for highly selective functionalization of the C-Br bond in the presence of the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or its ester. rsc.orgrsc.org For this compound, the Suzuki-Miyaura reaction can be performed with high regioselectivity at the more reactive C3-Br position. researchgate.netmdpi.com This enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this site while leaving the C5-Cl position intact for potential subsequent transformations.
Sonogashira Coupling: The Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Consistent with the general reactivity pattern, selective coupling will occur at the C3-Br bond, providing a straightforward route to 3-alkynyl-5-chloro-1-methyl-1H-pyrazoles. organic-chemistry.org
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the organohalide with an alkene. wikipedia.orgorganic-chemistry.org The greater reactivity of the C-Br bond ensures that the reaction proceeds selectively at the C3 position, leading to the formation of 3-alkenyl-5-chloro-1-methyl-1H-pyrazoles. organic-chemistry.org
Table 3: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Base | Product Structure (at C3) |
|---|---|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-5-chloro-1-methyl-1H-pyrazole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(Alkynyl)-5-chloro-1-methyl-1H-pyrazole |
| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂ | Et₃N | 3-(Alkenyl)-5-chloro-1-methyl-1H-pyrazole |
Beyond the Suzuki, Sonogashira, and Heck reactions, other palladium-catalyzed transformations can be applied to this compound. These include the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination for C-N bond formation. acs.org In all these cases, which rely on an initial oxidative addition step, the same regioselectivity is expected, with the reaction occurring preferentially at the more labile C3-Br bond.
Oxidation and Reduction Chemistry
The stability of the pyrazole ring and the nature of its substituents govern its behavior under oxidative and reductive conditions.
Oxidation: The aromatic pyrazole ring is generally robust and resistant to oxidation under standard conditions. rsc.org Oxidative processes would typically affect substituents on the ring rather than the heterocyclic core itself. The N-methyl group and the halogen atoms on this compound are not readily oxidized. Therefore, the compound is stable towards many common oxidizing agents.
Reduction: The most significant reduction pathway for this compound is the dehalogenation of the C-Br and C-Cl bonds. Catalytic hydrodehalogenation, which typically employs a palladium catalyst (e.g., Pd on carbon) with a hydrogen source like H₂ gas, is an effective method for this transformation. kuleuven.be The C-Br bond is more susceptible to reduction than the C-Cl bond. This difference in reactivity allows for selective monodehalogenation under carefully controlled conditions to yield 5-chloro-1-methyl-1H-pyrazole. Under more forcing or prolonged reaction conditions, complete reduction can be achieved, removing both halogen atoms to produce 1-methyl-1H-pyrazole.
Reactions Involving the N-Methyl Substituent
The N-methyl group of this compound, while generally stable, can participate in specific chemical transformations, offering a pathway for further derivatization of the molecule. Key reactions include metallation followed by electrophilic quench, and N-demethylation.
One notable reaction is the deprotonation of the N-methyl group using a strong base, such as n-butyllithium (n-BuLi). This process, known as lithiation, generates a highly reactive carbanion. The regioselectivity of lithiation on 1-methylpyrazole (B151067) has been shown to be dependent on reaction conditions. Under kinetically controlled conditions, deprotonation occurs preferentially at the N-methyl group. nih.gov This lithiated intermediate can then be reacted with various electrophiles to introduce new functional groups onto the methyl carbon. For instance, quenching the reaction with deuterated methanol (B129727) (CH3OD) results in the incorporation of a deuterium (B1214612) atom, demonstrating the feasibility of this synthetic route. nih.gov While specific examples with a wide array of electrophiles for this compound are not extensively documented, this method presents a potential avenue for introducing diverse substituents.
Another significant transformation is N-demethylation, the removal of the methyl group from the nitrogen atom. This is a crucial reaction for creating N-unsubstituted pyrazoles, which can then be subjected to different N-alkylation or N-arylation reactions. Various methods have been developed for the N-demethylation of N-methyl heterocycles, including the use of chloroformate reagents and the Polonovski reaction. researchgate.net These methods, while effective for a range of alkaloids and other nitrogen-containing heterocycles, would need to be optimized for the specific substrate this compound. researchgate.net The choice of demethylation agent and reaction conditions is critical to avoid unwanted side reactions, given the presence of the reactive bromo and chloro substituents on the pyrazole ring.
Functional Group Transformations and Side-Chain Modifications
The derivatization of the this compound core through the introduction and modification of side-chains, such as carboxylic acids and their derivatives, significantly expands its synthetic utility.
Carboxylation:
The introduction of a carboxylic acid group onto the pyrazole ring can be achieved through several synthetic strategies. One common approach involves the oxidation of a pre-existing methyl group on the pyrazole ring. For instance, a patent describes a method for synthesizing 5-bromo-1H-pyrazole-3-carboxylic acid by the oxidation of 3-methyl-5-bromopyrazole. google.com This suggests that a similar strategy could be employed if a methyl group were present at a carbon position on the this compound ring.
A more direct approach to carboxylation involves the reaction of a lithiated pyrazole intermediate with carbon dioxide. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid has been achieved by treating the parent pyrazole with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide. echemi.com This method is particularly useful for introducing a carboxyl group at a specific position on the pyrazole ring, provided that selective lithiation can be achieved.
The table below summarizes a selection of synthesized pyrazole carboxylic acid derivatives, highlighting the versatility of these synthetic methods.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 3-methyl-5-bromopyrazole | 1. Bromination 2. Oxidation | 5-bromo-1H-pyrazole-3-carboxylic acid | - | google.com |
| 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine | 1. LDA 2. CO2 | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | - | echemi.com |
| Ethyl 3-bromo-1-(3-chloropyrin-2-yl)-1H-pyrazole-5-carboxylate | NaOH, Methanol/Water | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 70 |
Hydrazide Formation:
Pyrazolecarboxylic acid hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are often prepared from the corresponding esters. The general procedure involves the reaction of a pyrazolecarboxylic acid ester with hydrazine (B178648) hydrate (B1144303). For example, the synthesis of pyrazole-3-carboxylic acid hydrazides has been reported from the reaction of furan-2,3-diones with various hydrazines. researchgate.net This indicates a general applicability of this transformation.
In a more direct example, peptide hydrazides can be readily synthesized on a solid support and can be further activated for subsequent reactions, showcasing the utility of hydrazide moieties in complex molecule synthesis. nih.gov While a specific protocol for the conversion of an ester of this compound to its corresponding hydrazide is not explicitly detailed in the provided search results, the general reactivity of esters with hydrazine hydrate is a well-established and reliable transformation in organic synthesis. The reaction typically proceeds under mild conditions, making it compatible with the existing functional groups on the pyrazole ring.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chloro 1 Methyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-bromo-5-chloro-1-methyl-1H-pyrazole, NMR provides critical information regarding its electronic structure and the precise arrangement of its atoms.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, featuring two primary signals: one for the N-methyl group and another for the lone proton on the pyrazole (B372694) ring at position 4.
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom (N1) are expected to appear as a sharp singlet. Based on data from 1-methylpyrazole (B151067) and its derivatives, this signal is typically found in the range of 3.8 to 4.0 ppm . For instance, in 3-bromo-1-methylpyrazole, the N-methyl signal is predicted at approximately 3.88 ppm. ichemical.com The electronegative halogen substituents at positions 3 and 5 are expected to have a minor deshielding effect on the N-methyl protons.
Pyrazole Ring Proton (C4-H): The single proton at the C4 position of the pyrazole ring will also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is influenced by the two adjacent halogen atoms. In the parent 1-methylpyrazole, the C4-H proton resonates at approximately 6.2 ppm. The presence of a bromine atom at C3 and a chlorine atom at C5 will induce a downfield shift due to their electron-withdrawing nature. In 3-bromo-1-methylpyrazole, the C4-H proton signal is observed at about 6.25 ppm. ichemical.com Therefore, for the target molecule, the C4-H proton is expected to resonate slightly further downfield, likely in the 6.3 to 6.5 ppm region.
| Compound | N-CH₃ Chemical Shift (δ, ppm) | C4-H Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Methylpyrazole | ~3.8 | ~6.2 | chemicalbook.com |
| 3-Bromo-1-methylpyrazole (Predicted) | 3.88 | 6.25 | ichemical.com |
| This compound (Expected) | ~3.9 - 4.0 | ~6.3 - 6.5 | Estimated |
The ¹³C NMR spectrum of this compound would provide key insights into the carbon framework. Four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the N-methyl group.
N-Methyl Carbon (N-CH₃): This carbon signal is anticipated to appear in the upfield region of the spectrum, typically around 35-40 ppm , consistent with other N-methylated azoles.
Pyrazole Ring Carbons (C3, C4, C5):
C3 and C5: These carbons are directly bonded to halogen atoms, which results in significant shifts. The carbon bearing the bromine atom (C3) and the carbon bearing the chlorine atom (C5) would be deshielded. Based on studies of substituted pyrazoles, C3 and C5 carbons in N-unsubstituted pyrazoles resonate around 135 ppm and 129 ppm, respectively. In the target compound, the C3-Br signal is expected to be further downfield than a typical C3, while the C5-Cl signal would also be significantly deshielded.
C4: The C4 carbon, situated between the two halogen-bearing carbons, would also be influenced by their electronic effects. In 1-methylpyrazole, the C4 signal is around 105 ppm. The halogen substituents at the adjacent positions would likely cause a slight upfield or downfield shift, depending on the balance of inductive and resonance effects.
A study on 3-substituted 1-methyl-5-chloropyrazoles provides a useful reference for the expected chemical shifts. researchgate.net
| Carbon Position | Expected Chemical Shift Range (δ, ppm) | Influencing Factors |
|---|---|---|
| C3 | ~125 - 135 | Attached to Bromine |
| C4 | ~105 - 115 | Adjacent to C3-Br and C5-Cl |
| C5 | ~135 - 145 | Attached to Chlorine and N1-Methyl |
| N-CH₃ | ~35 - 40 | Attached to Nitrogen (N1) |
Direct heteronuclear NMR data for this compound is not available. For phosphorus-containing derivatives, ³¹P NMR would be a critical technique for characterizing the phosphorus environment.
For the pyrazole ring itself, ¹⁵N NMR spectroscopy would be highly informative. This technique allows for the direct observation of the nitrogen nuclei, providing insights into tautomerism and hydrogen bonding in related N-H pyrazoles. acs.org For a 1-methyl substituted pyrazole, two distinct ¹⁵N signals would be expected, one for the N1 atom (a pyrrole-like nitrogen) and one for the N2 atom (a pyridine-like nitrogen). Studies have shown that the chemical shifts of these nitrogen atoms are sensitive to substituents on the pyrazole ring.
While one-dimensional NMR is sufficient for a basic structural confirmation of this simple molecule, advanced 2D NMR techniques would provide unambiguous assignment of all signals.
2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the C4-H proton signal with its directly attached C4 carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be even more valuable, showing correlations over two to three bonds. For instance, the N-methyl protons would show a correlation to the C5 and N1 atoms, while the C4-H proton would show correlations to C3 and C5. These correlations are instrumental in confirming the substitution pattern of the pyrazole ring. nih.gov NOESY spectra could show spatial proximity between the N-methyl protons and the proton at C5 if a derivative were to have one, helping to distinguish between isomers. nih.gov
Variable Temperature (VT) NMR: For the rigid structure of this compound, VT-NMR is not expected to reveal dynamic processes like rotamer interconversion. However, this technique is highly valuable for studying more complex pyrazole derivatives that may exhibit restricted rotation around single bonds or other dynamic equilibria.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands for the various bonds within the molecule. As the compound lacks N-H bonds, the characteristic broad absorptions associated with hydrogen bonding in N-unsubstituted pyrazoles would be absent. nih.gov
The key expected vibrational frequencies include:
C-H Stretching: Aromatic C-H stretching from the C4-H bond would appear just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region. Aliphatic C-H stretching from the N-methyl group would be observed in the 2900-3000 cm⁻¹ range.
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, whose stretching vibrations are coupled and appear in the fingerprint region between 1400 and 1600 cm⁻¹ .
C-N Stretching: These vibrations are typically found in the 1000-1300 cm⁻¹ region.
C-Halogen Stretching: The carbon-halogen bonds give rise to absorptions in the lower frequency region of the spectrum. The C-Cl stretching vibration is expected in the 700-850 cm⁻¹ range, while the C-Br stretch occurs at an even lower frequency, typically between 500 and 650 cm⁻¹ .
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3150 | Stretching |
| Aliphatic C-H (Methyl) | 2900 - 3000 | Stretching |
| C=N / C=C (Ring) | 1400 - 1600 | Stretching |
| C-N (Ring) | 1000 - 1300 | Stretching |
| C-Cl | 700 - 850 | Stretching |
| C-Br | 500 - 650 | Stretching |
For derivatives of this compound that contain functional groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH), IR spectroscopy would be a powerful tool to study the extent and nature of both intra- and intermolecular H-bonding.
Raman Spectroscopy
The spectrum would be dominated by pyrazole ring stretching and deformation modes. Vibrations of the methyl group, such as symmetric and asymmetric C-H stretching and bending, are also expected. derpharmachemica.com The C-H stretching vibrations of the pyrazole ring typically appear in the 3100-3200 cm⁻¹ region. The presence of heavy halogen atoms (bromine and chlorine) gives rise to characteristic low-frequency vibrations. The C-Cl stretching mode is anticipated in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, typically between 500 and 600 cm⁻¹. These assignments are based on the analysis of similar halogenated heterocyclic compounds.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (ring) | 3100 - 3200 | Stretching vibration of the C-H bond on the pyrazole ring. |
| C-H Stretch (methyl) | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| Ring Skeletal Vibrations | 1300 - 1600 | C=C, C=N, and C-N stretching vibrations within the pyrazole ring. |
| CH₃ Deformation | 1350 - 1470 | Symmetric and asymmetric bending (deformation) of the methyl group. derpharmachemica.com |
| Ring Breathing/Deformation | 800 - 1200 | In-plane and out-of-plane bending and deformation of the pyrazole ring. |
| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The nominal molecular weight of this compound (C₄H₄BrClN₂) is 195.45 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak cluster (M, M+2, M+4) due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.edu This isotopic pattern is a definitive characteristic of compounds containing both bromine and chlorine.
The fragmentation of pyrazoles is well-documented and typically involves two primary pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). researchgate.net For halogenated compounds, a principal fragmentation pathway is the loss of the halogen radical. miamioh.edu Therefore, the fragmentation of this compound would likely involve initial losses of Br•, Cl•, or methyl (•CH₃) radicals, followed by the characteristic pyrazole ring fragmentation.
Table 2: Predicted Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Description |
|---|---|---|
| [C₄H₄BrClN₂]⁺• | 194 | Molecular Ion (M⁺•) |
| [C₄H₄ClN₂]⁺ | 115 | Loss of Bromine radical [M - Br]⁺ |
| [C₄H₄BrN₂]⁺ | 159 | Loss of Chlorine radical [M - Cl]⁺ |
| [C₃HBrClN₂]⁺ | 179 | Loss of Methyl radical [M - CH₃]⁺ |
| [C₃H₃N]⁺• | 53 | Loss of Br, Cl, and HCN from the ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The absorption spectrum of pyrazole and its derivatives is typically characterized by π → π* transitions of the aromatic system. acs.org For this compound, the presence of halogen substituents and the methyl group is expected to influence the position and intensity of these absorption bands.
The pyrazole ring itself is a chromophore. The introduction of halogen atoms (bromo and chloro), which have lone pairs of electrons (n electrons), can lead to n → π* transitions, although these are often weaker and may be obscured by stronger π → π* bands. bohrium.com The halogens and the methyl group act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted pyrazole. This shift is due to the extension of the conjugated system and the electronic effects of the substituents. Studies on other substituted pyrazoles have shown absorption maxima in the range of 250-350 nm, and it is anticipated that this compound would exhibit absorption in a similar region. researchgate.netresearchgate.net
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | 250 - 300 nm | High-intensity absorption band characteristic of the pyrazole aromatic system. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been reported, analysis of closely related and more complex pyrazole derivatives provides insight into the expected structural features. For instance, the crystal structure of 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide , a derivative containing the 3-bromo-pyrazole core, has been determined. researchgate.net This complex crystallizes in the monoclinic system with the P2₁/n space group. researchgate.net Such studies on derivatives confirm the planarity of the pyrazole ring and provide precise measurements of bond lengths and angles, which are influenced by the electronic nature of the substituents. researchgate.netspast.org In a typical 1-methyl-pyrazole structure, the pyrazole ring is essentially planar, with the substituent atoms deviating only slightly from this plane. bohrium.comresearchgate.net
Table 4: Representative Crystallographic Data for a Complex Pyrazole Derivative
| Parameter | Value (for C₁₈H₁₄BrCl₂N₅O₂) researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.945(3) |
| b (Å) | 17.742(5) |
| c (Å) | 13.187(4) |
| β (°) | 107.520(3) |
| Volume (ų) | 1995.7 |
Note: This data is for a complex derivative and serves as an example of the type of information obtained from single-crystal X-ray diffraction.
Non-covalent interactions are crucial in dictating the packing of molecules in the crystal lattice. mdpi.com For this compound, several types of non-covalent interactions are anticipated.
Halogen Bonding: The presence of both bromine and chlorine atoms makes halogen bonding a highly probable and significant interaction. bohrium.com Halogen bonds are formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyrazole ring (C−Br···N or C−Cl···N). mdpi.combris.ac.uk Inter-halogen interactions (e.g., C−Br···Cl) are also possible and play a role in the crystal packing of dihalogenated compounds. mdpi.com The strength of these bonds generally increases with the polarizability of the halogen, making bromine a stronger halogen bond donor than chlorine. mdpi.com
π-Stacking: Interactions between the aromatic π-systems of adjacent pyrazole rings can also occur. mdpi.com These π-stacking interactions, where rings are arranged in a parallel or offset fashion, contribute to the cohesive energy of the crystal.
The interplay of the non-covalent interactions described above leads to the formation of specific, repeating supramolecular motifs. In 1H-pyrazoles, motifs such as dimers, trimers, tetramers, and catemers (chain-like structures) are commonly observed, primarily driven by N-H···N hydrogen bonds. researchgate.netresearchgate.net
For this compound, the absence of an N-H donor means that these classic hydrogen-bonded motifs will not be formed. Instead, the supramolecular assembly will be governed by halogen bonds and weaker C-H···N interactions. This could lead to different packing arrangements, such as one-dimensional chains or two-dimensional sheets stabilized by a network of C-X···N (X=Br, Cl) halogen bonds and C-H···X interactions. mdpi.com The specific arrangement will depend on the energetic favorability of the various possible intermolecular contacts, resulting in a unique and complex crystal lattice. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide |
| 4-bromopyrazole |
| 4-chloropyrazole |
| 4-iodopyrazole |
| 4-fluoropyrazole |
Academic Research Applications and Chemical Significance of 3 Bromo 5 Chloro 1 Methyl 1h Pyrazole
Role as a Key Synthetic Intermediate and Building Block for Complex Molecules
The strategic placement of two different halogen atoms on the pyrazole (B372694) ring makes 3-Bromo-5-chloro-1-methyl-1H-pyrazole a highly valuable precursor in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.
Researchers utilize this compound as a scaffold to build fused heterocyclic systems, which are core structures in many biologically active compounds. For instance, derivatives of this pyrazole can be used in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors in cancer therapy. nih.govdntb.gov.ua The synthesis often involves a step-wise substitution of the halogen atoms, where one is replaced to add a key fragment, followed by a cyclization reaction that forms the adjacent pyrimidine (B1678525) ring. semanticscholar.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in modifying this pyrazole core. wikipedia.orgrsc.orgresearchgate.net The bromo group at the C3 position is typically more reactive than the chloro group at C5 in these reactions, allowing for regioselective introduction of aryl, heteroaryl, or alkynyl groups. This selective reactivity is crucial for the controlled, step-by-step assembly of target molecules. For example, a Sonogashira coupling could be performed at the C3 position, followed by a Suzuki coupling at the C5 position to introduce two different substituents. organic-chemistry.org
Below is a representative table of reaction types where this compound serves as a key building block.
| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Suzuki Coupling | C3-Br (more reactive) or C5-Cl | Aryl/heteroaryl boronic acid, Pd catalyst, base | Arylated/heteroarylated pyrazole | rsc.org |
| Sonogashira Coupling | C3-Br | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynylated pyrazole | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | C3-Br or C5-Cl | Amine, Pd catalyst, base | Aminated pyrazole | arkat-usa.org |
| Annulation/Cyclization | Functionalized pyrazole precursor | Bielectrophilic reagents | Fused heterocycles (e.g., Pyrazolo[3,4-d]pyrimidine) | nih.govekb.eg |
Applications in Catalysis Research
The pyrazole scaffold is a cornerstone in the design of ligands for transition metal catalysis due to the coordinating ability of its sp²-hybridized nitrogen atom. This compound provides a template for creating novel ligands with tailored electronic and steric properties.
Design of Pyrazole-Based Ligands for Homogeneous Catalysis
In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligand coordinated to it. By strategically replacing the bromine and chlorine atoms of this compound with other coordinating moieties, chemists can design a variety of chelating ligands. For example, substitution of the halogens with groups such as pyridyl, diphenylphosphino, or other pyrazolyl units can yield bidentate (binding through two atoms) or tridentate (binding through three atoms) ligands. universiteitleiden.nl
These custom-designed ligands can then be complexed with metals like palladium, ruthenium, rhodium, or iridium to create catalysts for a range of organic transformations, including hydrogenations, cross-coupling reactions, and C-H activations. nih.gov The electronic nature of the pyrazole ring, influenced by any remaining halogen atoms or other substituents, can fine-tune the catalytic activity of the metal center.
Exploration in Heterogeneous Catalysis Systems
While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. Molecular catalysts based on pyrazole ligands can be immobilized on solid supports to create robust and recyclable heterogeneous catalysts. rsc.orgrsc.org
One approach involves functionalizing the pyrazole ligand (derived from this compound) with a reactive group, such as a silane, that can covalently bond to the surface of silica (B1680970) or other oxide supports. researchgate.net Another strategy is to encapsulate the molecular catalyst within a porous material like a metal-organic framework (MOF). acs.org This immobilization prevents the catalyst from leaching into the reaction mixture and can enhance its stability and lifespan by preventing bimolecular decomposition pathways. rsc.org
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties. The presence of nitrogen atoms and halogens makes this compound an interesting candidate for these studies.
Self-Assembly of Pyrazole-Containing Architectures
Molecules containing pyrazole rings can form predictable, ordered structures through self-assembly. While the N-methylation in this compound precludes the classic N-H···N hydrogen bonding that dominates unsubstituted pyrazoles, other weak interactions become important directors of assembly. nih.gov These include C-H···N or C-H···Cl hydrogen bonds.
More significantly, the bromine and chlorine atoms can participate in halogen bonding. nih.govrsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor), such as the lone pair on a nitrogen atom. researchgate.net In crystals of halogenated pyrazoles, these directional interactions can link molecules into well-defined chains, layers, or three-dimensional networks, influencing the material's physical properties. mdpi.com
Co-crystal Formation and Their Structural Characteristics
Co-crystals are crystalline solids that contain two or more different molecular components in a stoichiometric ratio. The design of co-crystals is a major focus of crystal engineering, particularly in the pharmaceutical industry, to improve properties like solubility and stability. Halogen bonding is a powerful and reliable tool for forming co-crystals. mdpi.comnih.govrsc.org
This compound is an excellent candidate for use as a "halogen bond donor" in co-crystal screening experiments. nih.govnih.gov The electrophilic regions on the outer surfaces of its bromine and chlorine atoms can form strong, directional halogen bonds with "halogen bond acceptor" molecules, such as pyridines, amides, or other Lewis basic species. The competition and cooperation between different potential halogen bonds (e.g., C-Br···N vs. C-Cl···N) and weaker hydrogen bonds would dictate the final supramolecular structure. rsc.org The analysis of these structures provides fundamental insights into the hierarchy of non-covalent interactions. nih.govmdpi.com
The table below summarizes the key intermolecular interactions relevant to the supramolecular chemistry of halogenated pyrazoles.
| Interaction Type | Donor | Acceptor | Typical Role in Assembly | Reference |
|---|---|---|---|---|
| Halogen Bond (X-bond) | C-Br or C-Cl on pyrazole | N, O, S atom on co-former | Primary interaction in co-crystal formation; highly directional | mdpi.comnih.gov |
| Hydrogen Bond (H-bond) | C-H on pyrazole or co-former | N, O, Cl on pyrazole or co-former | Secondary interaction, supports overall crystal packing | researchgate.netmdpi.com |
| π–π Stacking | Pyrazole ring | Aromatic ring of adjacent molecule | Contributes to the stabilization of layered structures | nih.gov |
Molecular Recognition Studies
While this compound is not intrinsically employed in molecular recognition, its structural framework is a key component in the design of sophisticated chemosensors and ligands. The pyrazole ring system, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with target molecules or ions. nih.gov
The true potential of this compound in this field lies in its capacity as a synthetic intermediate. The halogen atoms at the C3 and C5 positions can be strategically replaced with functional groups capable of molecular recognition. Through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, specific binding moieties (receptors) or signaling units (fluorophores) can be introduced. This functionalization allows for the tailoring of the final molecule to selectively bind with specific analytes, leading to a detectable signal. The pyrazole core is crucial in this design, often forming part of the binding pocket or influencing the electronic properties of the signaling unit. nih.gov
Applications in Materials Science
The pyrazole scaffold is increasingly recognized for its utility in the development of advanced materials due to its electronic properties, thermal stability, and synthetic accessibility. This compound represents a key starting material for creating functionalized pyrazoles intended for materials science applications.
Molecules with extended π-conjugated systems containing heterocyclic units like pyrazole are of significant interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org The electron-deficient nature of the pyrazole ring can be tuned by substituents, influencing the frontier molecular orbital energies (HOMO/LUMO) of the material.
This compound is an ideal precursor for synthesizing such materials. The bromo and chloro groups serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful methods for forming carbon-carbon bonds. By reacting the dihalopyrazole with various aryl or heteroaryl boronic acids (or other organometallic reagents), the π-system of the molecule can be systematically extended. The potential for sequential and regioselective coupling, exploiting the different reactivity of the C-Br and C-Cl bonds, allows for the precise construction of complex, non-symmetrical conjugated materials with tailored photophysical properties. researchgate.net
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions for Optoelectronic Material Synthesis
| Reactant 1 | Coupling Partner (Ar-B(OH)₂) | Potential Application of Product |
| This compound | Phenylboronic acid | Core structure for further functionalization |
| 3-Aryl-5-chloro-1-methyl-1H-pyrazole | Thiophene-2-boronic acid | Building block for π-conjugated polymers for organic electronics |
| 3-Bromo-5-aryl-1-methyl-1H-pyrazole | 9-Anthracenylboronic acid | Component of blue-emitting materials for OLEDs |
| 3,5-Diaryl-1-methyl-1H-pyrazole | Pyrene-1-boronic acid | Highly fluorescent material for sensing or light-emitting devices |
This table is illustrative of the synthetic possibilities and does not represent experimentally verified outcomes for the specific title compound.
The design of effective chemosensors requires the integration of a recognition unit (receptor) and a signaling unit (transducer) into a single molecule. Pyrazole derivatives have emerged as excellent platforms for chemosensors due to their versatile coordination chemistry and favorable photophysical properties. nih.govrsc.org The pyrazole nitrogens can act as coordination sites for metal ions, while the pyrazole ring itself can be part of a larger chromophoric or fluorophoric system. semanticscholar.orgchemrxiv.org
This compound provides a strategic starting point for the modular synthesis of chemosensors. Its dihalo-substitution allows for the orthogonal introduction of different functional groups. For instance, one halogen could be substituted with a receptor group designed to selectively bind a target analyte (e.g., a metal ion, anion, or small molecule). The other halogen could be replaced with a signaling moiety, such as a fluorophore. The binding event at the receptor site would then trigger a change in the electronic properties of the pyrazole ring, modulating the output of the signaling unit and resulting in a measurable colorimetric or fluorescent response. nih.gov
Construction of Novel Fused Heterocyclic Systems
Fused heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable synthon for accessing complex fused pyrazole systems, particularly those that are otherwise difficult to prepare.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous biologically active compounds. nih.govnih.govresearchgate.net A common and effective strategy for the synthesis of this bicyclic system involves the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com
While this compound is not a direct precursor, it can be readily converted into the necessary 5-aminopyrazole intermediate. Through nucleophilic aromatic substitution, the halogen at the C5 position can be displaced by an amino group. The greater reactivity of substituents at the C5 position of the pyrazole ring suggests that selective amination is feasible. The resulting 5-amino-3-bromo-1-methyl-1H-pyrazole or 5-amino-3-chloro-1-methyl-1H-pyrazole can then be subjected to cyclization reactions to form the desired pyrazolo[3,4-b]pyridine ring. The remaining halogen atom on the newly formed fused system provides a further site for diversification.
Table 2: Proposed Synthetic Route to Pyrazolo[3,4-b]pyridines
| Step | Reaction | Reactants | Product |
| 1 | Nucleophilic Aromatic Substitution (Amination) | This compound, Ammonia source (e.g., NaN₃ followed by reduction, or Buchwald-Hartwig amination) | 5-Amino-3-bromo-1-methyl-1H-pyrazole (assuming selective substitution) |
| 2 | Condensation/Cyclization (e.g., Friedländer annulation) | 5-Amino-3-bromo-1-methyl-1H-pyrazole, Acetylacetone | 3-Bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine |
This table outlines a plausible synthetic pathway based on established methodologies for pyrazolo[3,4-b]pyridine synthesis.
Pyranopyrazole derivatives are another class of fused heterocycles with a broad spectrum of biological activities. aip.orgresearchgate.netresearchgate.net The most prevalent synthetic route to these compounds is a one-pot, multi-component reaction (MCR) involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648). aip.orgnih.govnih.gov This approach builds both the pyrazole and pyran rings concurrently from acyclic precursors.
Direct application of this compound in these traditional MCRs is not typical, as the pyrazole ring is already formed. However, its value lies in its potential for creating novel, specifically substituted pyranopyrazoles through alternative, stepwise synthetic routes. For example, functionalization of the pyrazole ring via cross-coupling reactions could introduce substituents that are then elaborated to form the fused pyran ring through intramolecular cyclization, offering access to derivatives not achievable through standard MCRs.
Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Motifs
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold from this compound is a strategic process that leverages the inherent reactivity of the substituted pyrazole ring. The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, or an α,β-unsaturated ketone. nih.govchim.it
Therefore, a plausible and chemically sound pathway commences with the conversion of this compound into its 5-amino counterpart, 5-amino-3-bromo-1-methyl-1H-pyrazole. The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, allowing for its displacement by an amino group. This transformation is a critical initial step to install the necessary nucleophilic center for the subsequent cyclization.
Once the 5-amino-3-bromo-1-methyl-1H-pyrazole intermediate is obtained, it can undergo condensation with a variety of 1,3-dicarbonyl compounds. nih.gov In this reaction, the exocyclic amino group at C5 and the endocyclic nitrogen atom (N1) of the pyrazole act as the two nucleophilic sites. The reaction typically proceeds by an initial attack of the more nucleophilic 5-amino group on one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic pyrazolo[1,5-a]pyrimidine system. researchgate.net The bromine atom at the C3 position of the pyrazole ring is retained in the final product, resulting in a 7-bromo-substituted pyrazolo[1,5-a]pyrimidine, which can be used for further functionalization.
The versatility of this approach allows for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidines by simply varying the substitution pattern of the 1,3-dicarbonyl reactant.
Table 1: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
| 1,3-Dicarbonyl Compound (Reactant) | R1 | R2 | Resulting Pyrazolo[1,5-a]pyrimidine Product |
|---|---|---|---|
| Acetylacetone | CH₃ | CH₃ | 7-Bromo-2,5-dimethyl-3-methylpyrazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate | CH₃ | OEt | 7-Bromo-5-hydroxy-2-methyl-3-methylpyrazolo[1,5-a]pyrimidine |
| Dibenzoylmethane | Ph | Ph | 7-Bromo-2,5-diphenyl-3-methylpyrazolo[1,5-a]pyrimidine |
Rational Design of Pyrazole-Based Scaffolds for Chemical Biology Investigations
The rational design of molecular scaffolds for chemical biology is a foundational element of modern drug discovery and probe development. The pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity for versatile functionalization, allowing it to interact with a wide range of biological targets. nih.govnih.gov The compound this compound serves as an excellent starting point for the rational design of pyrazole-based scaffolds, primarily due to the distinct chemical properties and reactivity of its halogen substituents.
The design strategy for scaffolds derived from this compound focuses on leveraging the bromo and chloro groups as key architectural elements. These halogens are not merely passive substituents; they actively inform the synthetic strategy and the potential interactions of the final molecule.
Key Design Principles:
Orthogonal Synthetic Handles: The C3-bromo and C5-chloro groups provide two distinct points for chemical modification. The chlorine atom at the C5 position is generally more susceptible to nucleophilic aromatic substitution than the bromine at C3. nih.gov This differential reactivity allows for selective, sequential modification. For instance, the C5 position can be functionalized with amines, alcohols, or thiols, while the C3-bromo group remains intact for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This orthogonality is a powerful tool for building molecular complexity in a controlled manner.
Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in biological macromolecules. acs.org While chlorine is a weaker halogen bond donor, both the C3-bromo and C5-chloro substituents can be strategically employed in scaffold design to mediate or enhance binding to a target protein through these specific interactions. This provides a rational basis for optimizing ligand affinity and selectivity.
Structural Mimicry: The pyrazole core is often used as a bioisostere for other chemical groups. The defined substitution pattern of this compound allows for the precise placement of vectors that can mimic the spatial and electronic arrangement of functional groups in a known ligand or substrate, enabling the design of competitive inhibitors or probes.
By viewing the chloro and bromo substituents as distinct functional tools, chemical biologists can rationally design and synthesize libraries of complex and diverse pyrazole-based molecules. This approach transforms a simple starting material into a versatile platform for systematically probing biological systems and developing new therapeutic agents.
Table 2: Design Features of Halogen Substituents on the Pyrazole Scaffold
| Feature | C5-Chloro Group | C3-Bromo Group | Design Implication |
|---|---|---|---|
| Reactivity | Susceptible to Nucleophilic Aromatic Substitution | Amenable to Pd-catalyzed Cross-Coupling | Allows for sequential and orthogonal synthesis of derivatives. |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Modulates ring electronics, pKa, and metabolic stability. |
| Non-covalent Interactions | Weak Halogen Bond Donor | Moderate Halogen Bond Donor | Can be used to engineer specific interactions with biological targets. |
| Steric Profile | Moderate steric bulk | Larger steric bulk | Influences conformational preferences and binding pocket complementarity. |
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
Currently, specific, optimized, and sustainable synthetic routes for 3-Bromo-5-chloro-1-methyl-1H-pyrazole are not well-documented in peer-reviewed literature. Future research should focus on developing efficient and environmentally benign methods for its synthesis. General methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with methylhydrazine followed by selective halogenation, could be explored and optimized for this specific target. mdpi.comacs.org The regioselectivity of the halogenation steps would be a critical aspect to control. Green chemistry principles, such as the use of safer solvents, catalysts, and reaction conditions, should be a primary consideration in the development of these new synthetic pathways.
Deeper Mechanistic Investigations of Reaction Pathways
Once synthetic routes are established, detailed mechanistic studies of the reactions involved will be crucial for optimization and control. This includes investigating the kinetics and thermodynamics of the pyrazole ring formation and subsequent halogenation steps. Understanding the influence of the methyl group on the nitrogen atom and the interplay between the bromo and chloro substituents on the pyrazole ring's reactivity will be of fundamental importance. Such studies could involve techniques like in-situ spectroscopy and kinetic modeling to elucidate reaction intermediates and transition states.
Exploration of Unconventional Reactivity and Derivatization
The bromine and chlorine atoms on the pyrazole ring of this compound are prime handles for further chemical transformations. Future research should explore the differential reactivity of these two halogen atoms in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This would open the door to a wide array of novel derivatives with potentially interesting biological or material properties. Investigating unconventional activation methods, such as photoredox catalysis or electrochemical synthesis, for the derivatization of this compound could also lead to new and efficient synthetic methodologies.
Advanced Computational Methodologies and Multi-Scale Modeling Integration
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). nih.gov Furthermore, multi-scale modeling approaches could be used to simulate its behavior in different environments, such as in solution or at the active site of a biological target. These computational studies can guide experimental work and accelerate the discovery of its potential applications.
Synergistic Approaches Combining Synthesis, Characterization, and Theory
A holistic approach that combines synthetic chemistry, advanced analytical characterization, and theoretical modeling will be essential for a comprehensive understanding of this compound. Newly synthesized compounds will need to be thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. The experimental data obtained will, in turn, be used to validate and refine the theoretical models, creating a feedback loop that enhances the predictive power of the computational methods.
Integration with Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction
As more data on this compound and its derivatives become available, machine learning (ML) and artificial intelligence (AI) could play a significant role in its future development. ML models could be trained to predict the biological activity or material properties of novel derivatives based on their chemical structure. AI algorithms could also be used to predict the outcomes of chemical reactions, helping to optimize synthetic routes and discover new transformations. This data-driven approach could significantly accelerate the exploration of the chemical space around this pyrazole scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-5-chloro-1-methyl-1H-pyrazole, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized pyrazole core. For example, bromination and chlorination steps may use reagents like N-bromosuccinimide (NBS) or thionyl chloride under controlled temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate high-purity products. Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1.0–1.2 equivalents of halogenating agents) can improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions and confirms methyl group integration.
- HRMS : Validates molecular weight (e.g., expected m/z for C5H6BrClN2: 224.93).
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrazole ring planarity and halogen substituent orientations) .
- IR spectroscopy : Identifies C-Br and C-Cl stretches (550–650 cm⁻¹ and 700–750 cm⁻¹, respectively) .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 3 serves as a superior leaving group compared to chlorine, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can predict activation barriers for C-Br vs. C-Cl bond cleavage. Experimental validation involves reacting the compound with arylboronic acids (Pd(PPh3)4 catalyst, K2CO3 base) and analyzing coupling efficiency via GC-MS .
Q. What structural insights can crystallographic data provide for derivatives of this compound?
- Methodological Answer : X-ray diffraction reveals:
- Unit cell parameters : Monoclinic systems (e.g., a = 11.9977 Å, β = 93.388°) for derivatives .
- Dihedral angles : Pyrazole ring coplanarity with adjacent aromatic systems (e.g., 74.91° between pyrazole and chlorophenyl rings in related compounds) .
- Halogen bonding : Br···N or Cl···π interactions stabilizing crystal packing .
Q. How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?
- Methodological Answer :
- Bioactivity assays : Compare antimicrobial (MIC) or anticancer (IC50) profiles against analogs (e.g., 3-Bromo-5-trifluoromethyl derivatives show enhanced activity ).
- Substituent variation : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
- Computational docking : Model interactions with enzymes (e.g., COX-2 or kinases) to identify key binding residues influenced by halogens .
Q. What are the stability challenges for this compound under varying conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., storage below -20°C recommended for long-term stability) .
- pH sensitivity : Monitor hydrolysis rates via HPLC in buffered solutions (pH 2–12). Chlorine substituents may increase susceptibility to nucleophilic attack in basic conditions .
Key Research Considerations
- Contradictions : notes that brominated analogs show higher antimicrobial activity than chlorinated ones, but chlorine may enhance solubility for in vivo studies .
- Unresolved Issues : The role of methyl group rotation in modulating biological activity requires dynamic NMR or molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
